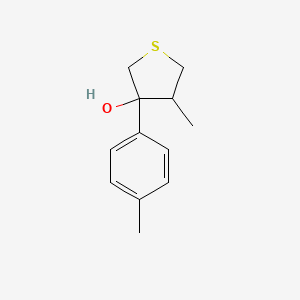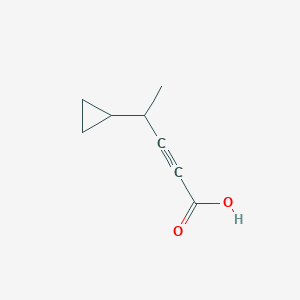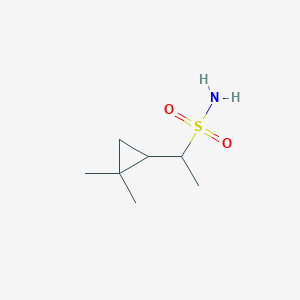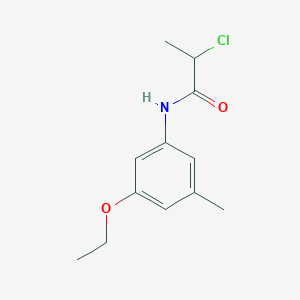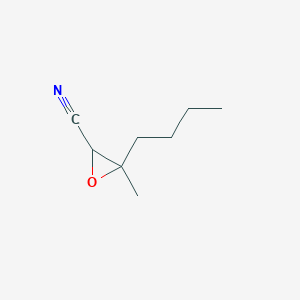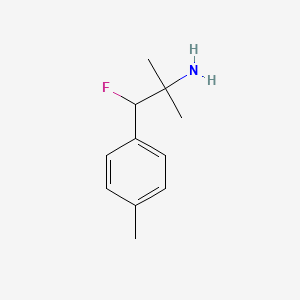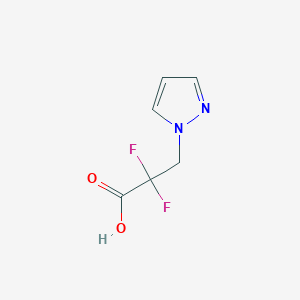
2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid is a fluorinated organic compound that features a pyrazole ring attached to a propanoic acid backbone. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties, making such compounds of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid typically involves the introduction of the pyrazole ring to a fluorinated propanoic acid precursor. One common method includes the reaction of 2,2-difluoropropanoic acid with hydrazine to form the pyrazole ring under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 50-100°C to facilitate the ring formation.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis process.
化学反応の分析
Types of Reactions
2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrazole ring to a dihydropyrazole derivative.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while reduction can produce dihydropyrazole derivatives.
科学的研究の応用
2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials science, where its fluorinated structure imparts desirable properties such as increased stability and bioactivity.
作用機序
The mechanism by which 2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The pyrazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.
2,2-Difluoro-3-(1H-triazol-1-yl)propanoic acid: Contains a triazole ring, offering different chemical and biological properties.
2,2-Difluoro-3-(1H-pyrrol-1-yl)propanoic acid: Features a pyrrole ring, which can affect its reactivity and applications.
Uniqueness
2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the pyrazole ring, which can confer distinct electronic and steric properties compared to other similar compounds. This uniqueness can be leveraged in designing molecules with specific biological activities or chemical reactivities.
特性
分子式 |
C6H6F2N2O2 |
|---|---|
分子量 |
176.12 g/mol |
IUPAC名 |
2,2-difluoro-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C6H6F2N2O2/c7-6(8,5(11)12)4-10-3-1-2-9-10/h1-3H,4H2,(H,11,12) |
InChIキー |
UIDLLXKCSOCJTM-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CC(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


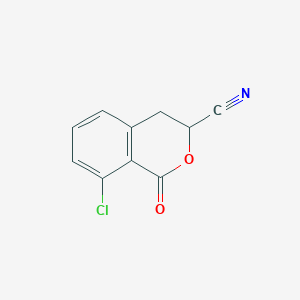

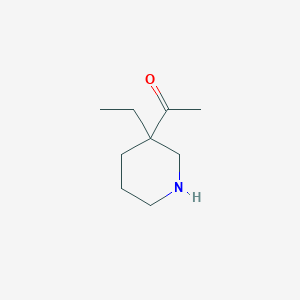
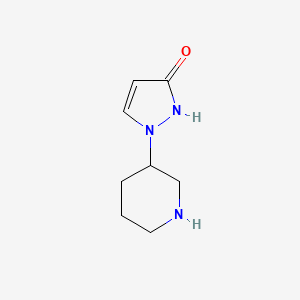
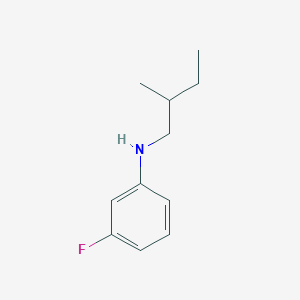
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)

